molecular formula C13H16INO2 B8243666 Azetidin-1-yl(4-iodo-2-isopropoxyphenyl)methanone

Azetidin-1-yl(4-iodo-2-isopropoxyphenyl)methanone

Cat. No.: B8243666
M. Wt: 345.18 g/mol
InChI Key: BLKPNSDGAWJQRJ-UHFFFAOYSA-N
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Description

Azetidin-1-yl(4-iodo-2-isopropoxyphenyl)methanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(4-iodo-2-isopropoxyphenyl)methanone typically involves the formation of the azetidine ring followed by the introduction of the 4-iodo-2-isopropoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(4-iodo-2-isopropoxyphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Azetidin-1-yl(4-iodo-2-isopropoxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of azetidin-1-yl(4-iodo-2-isopropoxyphenyl)methanone involves its interaction with specific molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The 4-iodo-2-isopropoxyphenyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-1-yl(4-iodo-2-isopropoxyphenyl)methanone is unique due to the presence of the 4-iodo-2-isopropoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

azetidin-1-yl-(4-iodo-2-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c1-9(2)17-12-8-10(14)4-5-11(12)13(16)15-6-3-7-15/h4-5,8-9H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKPNSDGAWJQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)I)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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